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Restriction endonuclease Kpn 2I

Restriction Enzyme Methylation Sensitivity Dam Methylation Compatibility E. coli Cloning

Restriction endonuclease Kpn 2I (EC 3.1.21.4, also marketed as BspEI) is a Type IIP restriction endonuclease isolated from the plasmid-borne restriction-modification (R-M) system of Klebsiella pneumoniae strain RFL2. It recognizes the palindromic hexanucleotide sequence 5′-T↓CCGGA-3′, cleaving before the first C to generate 5′-CCGG four-base overhangs.

Molecular Formula C25H25N3O2
Molecular Weight 0
CAS No. 124834-24-8
Cat. No. B1168960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRestriction endonuclease Kpn 2I
CAS124834-24-8
SynonymsRestriction endonuclease Kpn 2I
Molecular FormulaC25H25N3O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kpn 2I (BspEI) Restriction Endonuclease: Core Identity, Recognition Sequence, and Structural Classification


Restriction endonuclease Kpn 2I (EC 3.1.21.4, also marketed as BspEI) is a Type IIP restriction endonuclease isolated from the plasmid-borne restriction-modification (R-M) system of Klebsiella pneumoniae strain RFL2 [1]. It recognizes the palindromic hexanucleotide sequence 5′-T↓CCGGA-3′, cleaving before the first C to generate 5′-CCGG four-base overhangs [2]. Kpn 2I belongs to the structurally characterized CCGG-family of restriction enzymes, which share a conserved PD-(D/E)XK nuclease fold and recognise diverse nucleotides flanking the invariant 5′-CCGG core [2]. The crystal structure of apo-Kpn 2I has been solved at 2.88 Å resolution (PDB ID: 6EKR), confirming it acts as an orthodox dimer and enabling residue-level mapping of its active site and outer base-pair recognition determinants [2].

Why Isoschizomer Interchangeability Fails for Kpn 2I: Methylation Sensitivity, Thermostability, and Fidelity Gaps


Although Kpn 2I shares the T↓CCGGA recognition sequence with six named isoschizomers (AccIII, Aor13HI, BseAI, Bsp13I, BspEI, MroI), treating these enzymes as interchangeable procurement equivalents introduces substantial experimental risk. Methylation sensitivity profiles diverge sharply: Kpn 2I is blocked exclusively by CpG methylation and remains fully active on Dam- and Dcm-methylated substrates , whereas Bsp13I is blocked by overlapping Dam methylation (GmATC) [1] and BseAI is blocked by both CpG and Dam methylation [2]. Consequently, DNA prepared from standard Dam⁺ E. coli cloning strains (e.g., DH5α, JM109) will resist cleavage by Bsp13I or BseAI but is readily digested by Kpn 2I. Thermostability and fidelity metrics further differentiate these enzymes: Kpn 2I retains >95% ligatable-and-recuttable fragment integrity after 50-fold overdigestion , whereas Bsp13I achieves only >90% after just 10-fold overdigestion [1]. These quantitative gaps make direct head-to-head selection essential for applications requiring Dam-methylated substrate compatibility or high-fidelity cloning outcomes.

Kpn 2I Quantitative Differentiation Guide: Head-to-Head Evidence vs. Isoschizomers and CCGG-Family Enzymes


Dam-Methylation Resistance: Kpn 2I vs. Bsp13I and BseAI Methylation Sensitivity Comparison

Kpn 2I is insensitive to both Dam and Dcm methylation, with cleavage blocked only by CpG methylation . In contrast, the isoschizomer Bsp13I is completely blocked by overlapping Dam methylation (GmATC) at recognition contexts TCCGGATC and GATCCGGA [1], and BseAI is blocked by Dam methylation and impaired by Dcm methylation [2]. This means Kpn 2I digests DNA from standard Dam⁺ E. coli strains without restriction, while Bsp13I and BseAI require passage through Dam⁻ strains.

Restriction Enzyme Methylation Sensitivity Dam Methylation Compatibility E. coli Cloning

Thermostability Advantage: Kpn 2I Optimal Temperature and Heat-Inactivation Resistance vs. Bsp13I

Kpn 2I exhibits an optimal reaction temperature of 55°C with heat inactivation requiring 80°C for 20 minutes . The isoschizomer Bsp13I has a lower optimal temperature of 50°C and is fully inactivated at only 65°C for 20 minutes [1]. Additionally, at the widely used 37°C incubation temperature, conventional Kpn 2I retains 50% activity , providing predictable partial activity for double-digest compatibility, whereas Bsp13I activity at suboptimal temperatures is not quantitatively reported.

Enzyme Thermostability Heat Inactivation Reaction Condition Optimization

Overdigestion Fidelity: Ligation/Recutting Efficiency After Extreme Overdigestion – Kpn 2I vs. Bsp13I

Under extreme overdigestion conditions (50-fold excess, 3 U/μg DNA, 17 hours), Kpn 2I-digested fragments retain >95% ligation efficiency at 0.3 μM 5′-termini, and >95% of these ligated products can be recut . In comparison, Bsp13I achieves only >90% ligation/recutting after a far milder 10-fold overdigestion [1]. The 5-fold greater overdigestion tolerance combined with a higher absolute recovery percentage indicates superior resistance to exonuclease contamination and non-specific nicking.

Restriction Enzyme Fidelity Ligation Efficiency Overdigestion Tolerance

Absence of Star Activity: 160-Fold Overdigestion Stability of Kpn 2I

Kpn 2I exhibits no detectable star activity after 160-fold overdigestion (10 U/μg Lambda DNA for 16 hours at 55°C), with the fragmentation pattern indistinguishable from the theoretical pattern . Furthermore, the FastDigest Kpn 2I formulation eliminates star activity effects through optimized buffer composition and short incubation times (5–15 minutes) . While star activity data for all isoschizomers is not uniformly published, the explicitly documented 160-fold overdigestion stability establishes a quantitative benchmark absent from most comparator datasheets.

Star Activity Enzyme Specificity Quality Control

Structural Characterization Completeness: Kpn 2I as the Culminating Structure of the CCGG-Family

Kpn 2I is the only TCCGGA-specific restriction endonuclease for which the crystal structure has been solved and published, at 2.88 Å resolution (PDB 6EKR) [1]. The structure enabled identification and mutational validation of active site residues and outer base-pair recognition determinants, guided by structural homology with PfoI (T↓CCNGGA) and AgeI (A↓CCGGT) [1]. The Kpn 2I structure formally completed the structural characterization of all 11 CCGG-family enzymes [1]. No isoschizomer (AccIII, Aor13HI, BseAI, Bsp13I, BspEI, MroI) has a publicly deposited crystal structure.

Crystal Structure Protein-DNA Recognition CCGG-Family Rational Engineering

FastDigest Format: 5–15 Minute Complete Digestion with Universal Buffer Compatibility

Kpn 2I in the Thermo Scientific FastDigest format achieves complete DNA digestion within 5–15 minutes at 37°C using a single universal buffer system . All 176 FastDigest enzymes share this universal buffer, enabling single-, double-, or multiple digestions without buffer changes or intervening DNA purification . The FastDigest Green Buffer variant additionally permits direct gel loading post-digestion. Conventional Kpn 2I requires 55°C incubation in Tango buffer and delivers only 50% activity at 37°C . This represents a workflow acceleration from 1 hour to 5–15 minutes and eliminates buffer incompatibility issues in multi-enzyme digests.

FastDigest Enzyme Universal Buffer High-Throughput Cloning Double Digestion

Kpn 2I Priority Application Scenarios Driven by Quantitative Differentiation Evidence


Cloning from Standard Dam⁺ E. coli Strains Without DNA Re-preparation

When plasmid DNA is isolated from standard Dam⁺ E. coli cloning strains (DH5α, JM109, TOP10), Kpn 2I digests with full activity because it is insensitive to Dam and Dcm methylation [1]. In contrast, isoschizomers Bsp13I and BseAI are blocked by Dam methylation and would require either passage through a Dam⁻ strain or PCR-mediated removal of overlapping Dam sites . Kpn 2I thus enables direct restriction cloning from the most commonly used bacterial strains without additional DNA preparation steps.

High-Fidelity Cloning Requiring Maximal Fragment Ligation Competence After Extended Digestion

For cloning applications where prolonged incubation or high enzyme-to-substrate ratios are necessary (e.g., genomic DNA partial digests, difficult templates), Kpn 2I provides documented >95% fragment ligation and recutting efficiency even after 50-fold overdigestion [1]. Combined with no detectable star activity at 160-fold overdigestion [1], Kpn 2I is the lowest-risk choice among TCCGGA isoschizomers for applications where off-target cleavage or exonuclease damage would produce unacceptably high cloning backgrounds.

Structural Biology and Protein Engineering Studies on CCGG-Family Restriction Enzymes

Kpn 2I is the sole TCCGGA-recognizing restriction endonuclease with an experimentally determined crystal structure (PDB 6EKR, 2.88 Å) and validated active-site/recognition residue assignments from mutational analysis [1]. This makes Kpn 2I the mandatory starting point for structure-guided engineering of altered sequence specificity, mechanistic studies of PD-(D/E)XK nuclease catalysis, or any project requiring rational mutagenesis of a TCCGGA-specific restriction enzyme.

High-Throughput Multi-Enzyme Genotyping and RFLP Workflows with Universal Buffer Compatibility

The FastDigest Kpn 2I formulation delivers complete DNA digestion in 5–15 minutes at 37°C in a universal buffer shared by 176 FastDigest restriction enzymes and all common DNA-modifying enzymes (Klenow fragment, T4 DNA ligase, alkaline phosphatase, T4 DNA polymerase) [1]. This eliminates buffer exchange and DNA purification between sequential enzymatic steps, making Kpn 2I the optimal choice for automated or high-throughput restriction mapping, RFLP analysis, and SNP genotyping pipelines where multi-enzyme compatibility and speed are critical.

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